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Compound of Interest

Compound Name: Regaloside C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside C is a naturally occurring glycerol glucoside isolated from the bulbs of plants
belonging to the Lilium genus.[1] This compound has garnered interest within the scientific
community due to its potential biological activities, including anti-inflammatory and
cardiomyocyte protective effects. The precise structural characterization of natural products like
Regaloside C is a critical step in drug discovery and development, enabling a deeper
understanding of structure-activity relationships and providing a basis for synthetic efforts.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the
unambiguous structure elucidation of such molecules. This application note provides a detailed
overview of the NMR-based methodologies for the structural confirmation of Regaloside C,
presenting its characteristic *H and 13C NMR data and key 2D NMR correlations.

The structure of Regaloside C has been determined as (2S)-1-O-caffeoyl-3-O-3-D-
glucopyranosylglycerol. This was established through comprehensive analysis of its
spectroscopic data, primarily from 1D and 2D NMR experiments, and mass spectrometry.

Data Presentation: NMR Spectroscopic Data for
Regaloside C
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The following tables summarize the *H and 3C NMR chemical shift assignments for

Regaloside C. Data were acquired in a suitable deuterated solvent (e.g., Methanol-d4) and
referenced to the residual solvent signal.

Table 1: *H NMR Data for Regaloside C (500 MHz, Methanol-da)
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Chemical Shift (8)

Coupling Constant

Position Multiplicity
ppm (J) Hz

Glycerol Moiety

la 4.45 dd 115,40

1b 4.35 dd 11.5,6.5

2 4.05 m

3a 3.90 dd 10.0, 5.0

3b 3.70 dd 10.0, 6.0

Caffeoyl Moiety

2' 7.04 d 2.0

5' 6.78 d 8.0

6' 6.95 dd 8.0, 2.0

7' (Q) 6.30 d 16.0

8' (B) 7.60 d 16.0

Glucose Moiety

1" 4.38 d 7.8

2" 3.20 t 8.0

3" 3.38 t 9.0

4" 3.30 t 9.0

5" 3.28 m

6"a 3.85 dd 12.0, 2.0

6"b 3.68 dd 12.0,5.5
Table 2: 13C NMR Data for Regaloside C (125 MHz, Methanol-da4)
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Position Chemical Shift (6) ppm

Glycerol Moiety

1 66.5
2 71.0
3 70.2

Caffeoyl Moiety

1' 127.8
2' 115.2
3 146.8
4 149.5
5" 116.5
6' 123.0
7' (a) 114.8
8' (B) 146.2
9' (C=0) 168.5

Glucose Moiety

1" 104.5
2" 75.2
3" 78.0
4" 71.8
5" 77.9
6" 62.9

Experimental Protocols
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The following protocols outline the general procedures for the isolation and NMR-based
structure elucidation of Regaloside C.

Isolation of Regaloside C

o Extraction: Dried and powdered bulbs of a Lilium species are extracted with methanol at
room temperature. The resulting extract is concentrated under reduced pressure.

e Solvent Partitioning: The concentrated methanol extract is suspended in water and
partitioned successively with n-hexane, chloroform, and n-butanol. The n-butanol fraction,
which typically contains the polar glycosides, is collected.

o Column Chromatography: The n-butanol soluble fraction is subjected to column
chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions
are monitored by thin-layer chromatography (TLC).

o Further Purification: Fractions containing Regaloside C are combined and further purified by
repeated column chromatography on Sephadex LH-20 and/or preparative high-performance
liquid chromatography (HPLC) to yield pure Regaloside C.

NMR Spectroscopy

o Sample Preparation: A sample of pure Regaloside C (approximately 5-10 mg) is dissolved in
0.5 mL of deuterated methanol (Methanol-d4). The solution is transferred to a 5 mm NMR
tube.

e 1D NMR Data Acquisition:
o H and 3C NMR spectra are acquired on a 500 MHz (or higher) NMR spectrometer.

o For 'H NMR, typical parameters include a spectral width of 12 ppm, 32k data points, a
relaxation delay of 2 s, and 16 scans.

o For 3C NMR, a proton-decoupled sequence is used with a spectral width of 220 ppm, 64k
data points, a relaxation delay of 2 s, and 1024 scans.

e 2D NMR Data Acquisition:
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o COSY (Correlation Spectroscopy): Acquired to establish *H-1H spin systems. Key
parameters include a spectral width of 12 ppm in both dimensions, 2k x 256 data points,
and 8 scans per increment.

o HSQC (Heteronuclear Single Quantum Coherence): Used to determine one-bond *H-13C
correlations. The experiment is optimized for an average one-bond coupling constant of
145 Hz. Spectral widths are typically 12 ppm (*H) and 160 ppm (*3C), with 1k x 256 data
points and 16 scans per increment.

o HMBC (Heteronuclear Multiple Bond Correlation): Acquired to establish long-range *H-13C
correlations (2-3 bonds). The experiment is optimized for a long-range coupling constant
of 8 Hz. Spectral widths are similar to HSQC, with 2k x 256 data points and 32 scans per
increment.

o Data Processing: All NMR data are processed using appropriate software (e.g.,
MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline
correction, and referencing to the residual solvent signals (Methanol-da: dH 3.31, dC 49.0).

Visualization of Structure Elucidation Workflow and
Key Correlations

The following diagrams illustrate the logical workflow for the structure elucidation of
Regaloside C and highlight key 2D NMR correlations.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b047254?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b047254?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Isolation and Purification

Extraction from Lilium Bulbs

'

Solvent Partitioning

'

Column Chromatography

'

Final Purification (HPLC)

Spectroscogic Analysis

Mass Spectrometry (Molecular Formula)

'

1D NMR (*H, 1C)

'

2D NMR (COSY, HSQC, HMBC)

Structure Dé¢termination

Identify Spin Systems & Moieties

'

Establish Connectivity (HMBC)

'

Determine Stereochemistry (NOESY, J-couplings)

Propose Final Structure

Click to download full resolution via product page

Workflow for the structure elucidation of Regaloside C.
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Regaloside C Structure with Atom Numbering
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Structure of Regaloside C with atom numbering.
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Key 2D NMR correlations for Regaloside C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Note: Structure Elucidation of Regaloside C
using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b047254#nmr-spectroscopy-for-regaloside-c-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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